molecular formula C7H6Cl2N2O B13165995 2,4-Dichloro-5-cyclopropoxypyrimidine

2,4-Dichloro-5-cyclopropoxypyrimidine

Cat. No.: B13165995
M. Wt: 205.04 g/mol
InChI Key: YBGDHEZXGIOIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-cyclopropoxypyrimidine is a halogenated pyrimidine derivative with chlorine atoms at positions 2 and 4 and a cyclopropoxy group (-O-cyclopropane) at position 4. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding. This compound is likely employed as a synthetic intermediate, particularly in nucleophilic substitution reactions where the chlorine atoms can be replaced with other functional groups.

Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

2,4-dichloro-5-cyclopropyloxypyrimidine

InChI

InChI=1S/C7H6Cl2N2O/c8-6-5(12-4-1-2-4)3-10-7(9)11-6/h3-4H,1-2H2

InChI Key

YBGDHEZXGIOIKN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,4-Dichloro-5-cyclopropoxypyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclopropanol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2,4-Dichloro-5-cyclopropoxypyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-cyclopropoxypyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with nucleic acid synthesis, leading to antimicrobial or anticancer effects . The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The table below compares 2,4-Dichloro-5-cyclopropoxypyrimidine with key analogs, highlighting structural and functional differences:

Compound Name Substituents (Positions) Key Features Reference
This compound Cl (2,4), cyclopropoxy (5) Cyclopropoxy group enhances lipophilicity and steric hindrance
2,4-Dichloro-5-fluoropyrimidine Cl (2,4), F (5) Fluorine’s electronegativity increases reactivity at position 5
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine Cl (4), F (5), methoxymethyl (2) Methoxymethyl group introduces flexibility; substituent positions differ
2,4-Dichloro-5-methyl-pyrrolo[3,2-d]pyrimidine Cl (2,4), methyl (5), fused ring Fused pyrrolo ring alters conjugation and reactivity
4-Chloro-6-(cyclopropylmethoxy)pyrimidin-5-amine Cl (4), cyclopropylmethoxy (6), NH₂ (5) Cyclopropylmethoxy has a methylene spacer; amine group enables hydrogen bonding
Key Observations:

Substituent Type: The cyclopropoxy group in the target compound provides a rigid three-membered ring, increasing lipophilicity compared to smaller groups like fluorine (e.g., 2,4-Dichloro-5-fluoropyrimidine) . This property is critical for drug candidates requiring membrane penetration. Fused-ring systems (e.g., pyrrolo[3,2-d]pyrimidine in ) exhibit extended π-conjugation, altering electronic properties and reactivity compared to non-fused analogs .

Substituent Position :

  • Shifting substituents (e.g., cyclopropoxy at position 5 vs. cyclopropylmethoxy at position 6 in ) significantly impacts molecular interactions. Position 5 in pyrimidines is often a hotspot for modulating biological activity .

Reactivity :

  • The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution, a common pathway for functionalizing pyrimidines. Steric hindrance from the cyclopropoxy group may slow substitution rates compared to less bulky analogs like 2,4-Dichloro-5-fluoropyrimidine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.